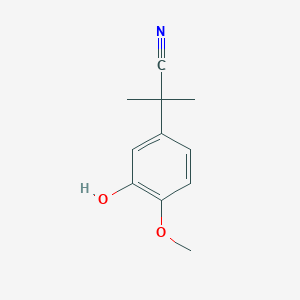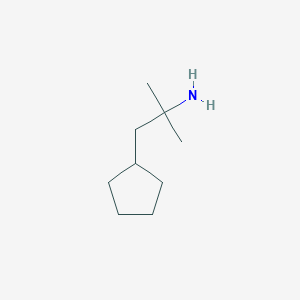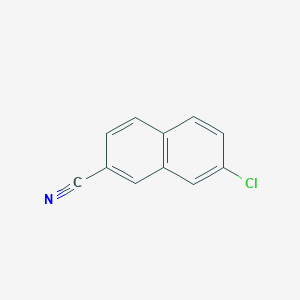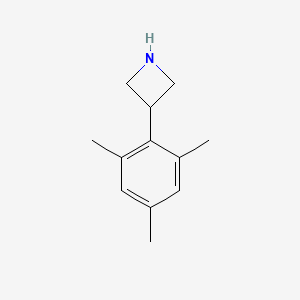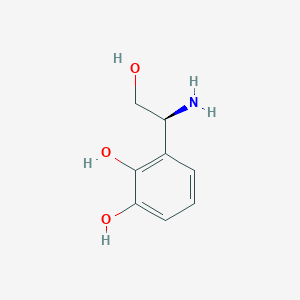![molecular formula C11H14N2O B13611565 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-ol](/img/structure/B13611565.png)
4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-ol is a compound belonging to the class of organic compounds known as pyrrolopyridines. These compounds are characterized by a pyrrole ring fused to a pyridine ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-ol typically involves the reaction of pyrrolo[2,3-b]pyridine derivatives with appropriate butanol derivatives. One common method involves the use of palladium-catalyzed cross-coupling reactions, which are known for their efficiency and selectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process .
化学反应分析
Types of Reactions: 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The pyridine ring can be reduced to form a dihydropyridine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-one.
Reduction: Formation of 4-(1,2-dihydro-1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-ol.
Substitution: Formation of various substituted pyrrolopyridine derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential as an inhibitor of specific enzymes and receptors, particularly in cancer research.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals
作用机制
The mechanism of action of 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. By inhibiting FGFRs, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells .
相似化合物的比较
- 4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid
- 4-(5-naphthalen-2-yl-1H-pyrrolo[2,3-b]pyridin-3-yl)phenylacetic acid
Comparison: Compared to its analogs, 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-ol exhibits unique properties due to the presence of the butanol moiety. This structural feature enhances its solubility and bioavailability, making it a more attractive candidate for medicinal applications .
属性
分子式 |
C11H14N2O |
|---|---|
分子量 |
190.24 g/mol |
IUPAC 名称 |
4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-ol |
InChI |
InChI=1S/C11H14N2O/c1-8(14)4-5-9-7-13-11-10(9)3-2-6-12-11/h2-3,6-8,14H,4-5H2,1H3,(H,12,13) |
InChI 键 |
UQMZTQULWWXXNB-UHFFFAOYSA-N |
规范 SMILES |
CC(CCC1=CNC2=C1C=CC=N2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


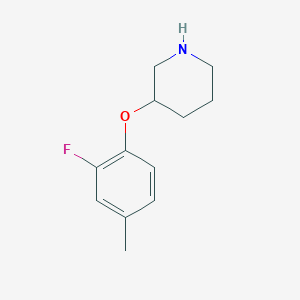
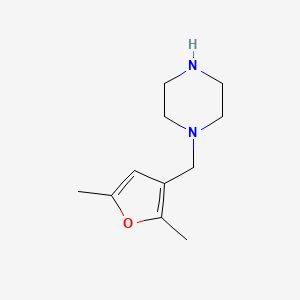
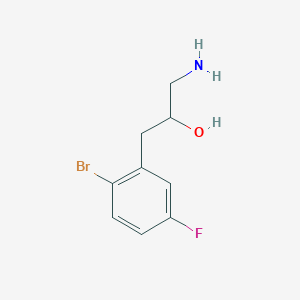
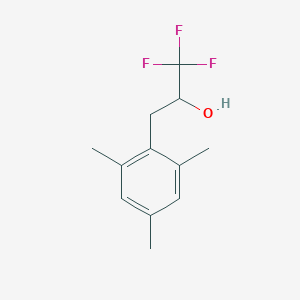
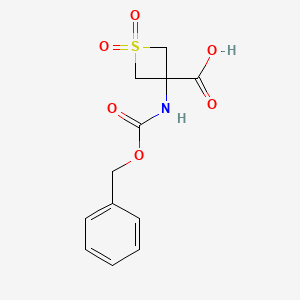
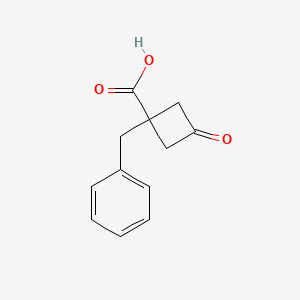
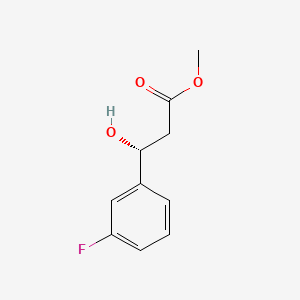
![tert-butyl N-[2-amino-2-(2-chloro-5-fluorophenyl)ethyl]carbamate](/img/structure/B13611560.png)
